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Abstract

PK11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has
been a cornerstone in the study of this mitochondrial protein for decades. This guide provides a
comprehensive overview of the chemical structure, binding characteristics, and biological
functions of PK11195. It is intended to serve as a technical resource, offering detailed
experimental protocols, quantitative data, and visual representations of its mechanism of action
to facilitate further research and drug development efforts targeting TSPO.

Chemical Structure and Properties

PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-
isoquinolinecarboxamide, is a synthetic isoquinoline carboxamide.[1] Its structure is
characterized by a rigid isoquinoline core, a chlorophenyl group, and a flexible N-methyl-N-(1-
methylpropyl) carboxamide side chain. This specific arrangement of functional groups is crucial
for its high-affinity binding to TSPO.

Dynamic 1H/13C NMR spectroscopy has revealed that PK11195 exists as four stable but
interconverting rotamers in solution, a consequence of amide bond and 2-chlorophenyl group
rotation.[2] The E rotamer has been shown to be the more stable form in solution.[2]
Understanding these conformational dynamics is critical for designing new TSPO ligands with
improved binding properties.
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Table 1: Chemical and Physical Properties of PK11195

Property Value Reference

1-(2-Chlorophenyl)-N-methyl-
IUPAC Name N-(1-methylpropyl)-3- [1]

isoquinolinecarboxamide

Molecular Formula C21H21CIN20 [1]
Molecular Weight 352.9 g/mol [1]
CAS Number 85532-75-8 [1]
Appearance Solid [1]
Purity >99% [1]

- Soluble in DMSO to 100 mM,
Solubility _ [1]
Soluble in ethanol to 50 mM

CCC(C)N(C)C(=0)C1=CC2=C
Canonical SMILES C=CC=C2C(=N1)C3=CC=CC= [1]
C3cCl

Binding to the Translocator Protein (TSPO)

PK11195 is a high-affinity antagonist for the translocator protein (TSPO), formerly known as the
peripheral benzodiazepine receptor (PBR).[1][3] TSPO is an 18 kDa protein primarily located
on the outer mitochondrial membrane and is involved in a variety of cellular processes,
including cholesterol transport, steroidogenesis, and apoptosis.[1]

The binding of PK11195 to TSPO is highly specific and has been extensively characterized.
The first high-resolution 3D solution structure of a mammalian (mouse) TSPO in complex with
PK11195 was determined using NMR spectroscopy (PDB ID: 2MGY).[3] This structure
revealed a 1:1 binding stoichiometry, with the PK11195 molecule situated in a hydrophobic
binding pocket formed by five transmembrane helices of TSPO.[3] Key amino acid residues
involved in the binding of PK11195 include A23, V26, L49, A50, 152, W107, L114, A147, and
L150.[3]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A single nucleotide polymorphism (A147T) in the human TSPO gene can affect the binding
affinity of some second-generation TSPO ligands, but PK11195 exhibits high affinity for both
the wild-type (WT) and the A147T variant of TSPO.[4]

Table 2: Binding Affinity of PK11195 for TSPO

Radioligand Preparation Kd (nM) Ki (nM) Reference
[BH]PK11195 Rat brain tissue 1.4 - [5]
Human brain
[3H]PK11195 _ 43-6.6 - [5]
tissue
[3H]PK11195 - - 9.3+0.5 [6]
Platelet
[3H]PK11195 29.25 - [7]
membranes

Mechanism of Action and Signaling Pathways

As an antagonist, PK11195 modulates the function of TSPO, impacting several downstream
signaling pathways. Its most well-characterized roles are in apoptosis and the inhibition of
neuroinflammation.

Modulation of Apoptosis

TSPO is a component of the mitochondrial permeability transition pore (MPTP), a protein
complex that also includes the voltage-dependent anion channel (VDAC) and the adenine
nucleotide translocator (ANT).[2] The opening of the MPTP is a critical event in the intrinsic
apoptotic pathway. PK11195 has been shown to induce apoptosis and cell cycle arrest in
various cancer cell lines.[2] It is thought to facilitate the opening of the MPTP, potentially by
blocking the anti-apoptotic effects of proteins like Bcl-2.[2]
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Caption: PK11195 modulation of the MPTP and apoptosis.

Anti-inflammatory Effects

In the central nervous system, TSPO expression is upregulated in activated microglia and

astrocytes during neuroinflammation.[8] This has made TSPO a valuable biomarker for

neuroinflammatory conditions. PK11195 has demonstrated anti-inflammatory effects by

inhibiting the activation of the NLRP3 inflammasome in microglial cells.[9] This leads to a

reduction in the release of pro-inflammatory cytokines such as IL-13 and IL-18.[9]
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Caption: PK11195-mediated inhibition of neuroinflammation.

Experimental Protocols
Radioligand Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to
determine the affinity of a test compound for TSPO using [3H]PK11195.

Materials:

Cell membranes expressing TSPO (e.g., from U87MG cells or platelets)[7][10]
e [?H]PK11195 (radioligand)

e Unlabeled PK11195 (for determining non-specific binding)

e Test compound

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4)

o Whatman GF/B filters

 Scintillation fluid

e Liquid scintillation counter

Procedure:
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Prepare serial dilutions of the test compound.

In a microcentrifuge tube, add the following in order:

o Assay buffer

o Cell membrane preparation (e.g., 20 pg of protein)[10]
o Afixed concentration of [*H]PK11195 (e.g., 1.5 nM)[10]

o Varying concentrations of the test compound or unlabeled PK11195 (for non-specific
binding, use a high concentration, e.g., 1 uM).[10]

Incubate the mixture to allow binding to reach equilibrium (e.g., 35 minutes at 30°C or 180
minutes at room temperature).[10][11]

Terminate the assay by rapid filtration through Whatman GF/B filters to separate bound from
free radioligand.

Wash the filters rapidly with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a
liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Analyze the data using a non-linear regression analysis to determine the ICso of the test
compound.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
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Caption: Workflow for a competitive radioligand binding assay.

Synthesis of [**C]PK11195 for PET Imaging
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The radiosynthesis of (R)-[**C]PK11195 is typically achieved through the N-methylation of the
(R)-N-desmethyl precursor with [*2C]methyl iodide ([**C]CHsl).[8][12]

Materials:

(R)-N-desmethyl-PK11195 (precursor)

e [1C]CHsl

o Anhydrous dimethyl sulfoxide (DMSO)

e Base (e.g., sodium hydride or potassium hydroxide)

e HPLC system for purification

e Solid-phase extraction cartridge (e.g., tC18)

 Sterile saline and filter for formulation

Procedure (Simplified):

e Dissolve the (R)-N-desmethyl-PK11195 precursor and a base in anhydrous DMSO.
o Trap the produced [**C]CHsl in the precursor solution.

» Allow the reaction to proceed at an elevated temperature (e.g., 90°C) or room temperature,
depending on the base used.[8]

 Purify the resulting [*1C]PK11195 using semi-preparative HPLC.
e Collect the fraction containing [**C]PK11195.

o Reformulate the radiotracer by solid-phase extraction, eluting with ethanol and reconstituting
in sterile saline.

e Pass the final product through a sterile filter for quality control and subsequent injection.

Conclusion
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PK11195 remains an invaluable tool for probing the structure and function of the translocator
protein. Its well-defined chemical properties, high-affinity binding, and established role in
modulating key cellular pathways provide a solid foundation for its use in basic research and as
a benchmark for the development of novel TSPO-targeted therapeutics and imaging agents.
This guide has synthesized critical technical information to aid researchers in leveraging the full
potential of PK11195 in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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